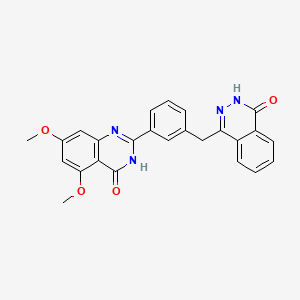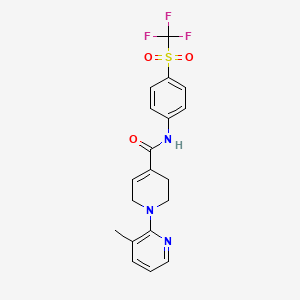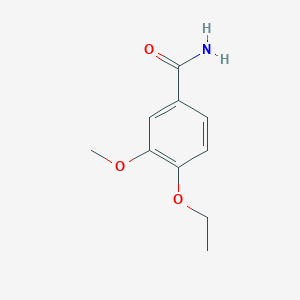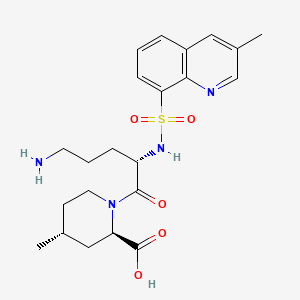
(2R,4R)-1-((S)-5-Amino-2-((3-methylquinoline)-8-sulfonamido)pentanoyl)-4-methylpiperidine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,4R)-1-((S)-5-Amino-2-((3-methylquinoline)-8-sulfonamido)pentanoyl)-4-methylpiperidine-2-carboxylic acid is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring, a quinoline moiety, and an amino acid derivative, making it a unique molecule for research and industrial purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4R)-1-((S)-5-Amino-2-((3-methylquinoline)-8-sulfonamido)pentanoyl)-4-methylpiperidine-2-carboxylic acid involves multiple steps, including the formation of the piperidine ring, the introduction of the quinoline moiety, and the attachment of the amino acid derivative. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis machines, and stringent quality control measures to monitor the reaction progress and product quality.
Analyse Des Réactions Chimiques
Types of Reactions
(2R,4R)-1-((S)-5-Amino-2-((3-methylquinoline)-8-sulfonamido)pentanoyl)-4-methylpiperidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction could produce piperidine derivatives with modified functional groups.
Applications De Recherche Scientifique
(2R,4R)-1-((S)-5-Amino-2-((3-methylquinoline)-8-sulfonamido)pentanoyl)-4-methylpiperidine-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of (2R,4R)-1-((S)-5-Amino-2-((3-methylquinoline)-8-sulfonamido)pentanoyl)-4-methylpiperidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2R,4R)-1-((S)-5-Amino-2-((3-methylquinoline)-8-sulfonamido)pentanoyl)-4-methylpiperidine-2-carboxylic acid: Unique due to its specific combination of functional groups and stereochemistry.
Other quinoline derivatives: Share the quinoline moiety but differ in other functional groups and overall structure.
Piperidine derivatives: Contain the piperidine ring but lack the quinoline and amino acid components.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, stereochemistry, and potential applications. This makes it a valuable compound for research and industrial purposes, offering distinct advantages over similar molecules.
Propriétés
Formule moléculaire |
C22H30N4O5S |
|---|---|
Poids moléculaire |
462.6 g/mol |
Nom IUPAC |
(2R,4R)-1-[(2S)-5-amino-2-[(3-methylquinolin-8-yl)sulfonylamino]pentanoyl]-4-methylpiperidine-2-carboxylic acid |
InChI |
InChI=1S/C22H30N4O5S/c1-14-8-10-26(18(12-14)22(28)29)21(27)17(6-4-9-23)25-32(30,31)19-7-3-5-16-11-15(2)13-24-20(16)19/h3,5,7,11,13-14,17-18,25H,4,6,8-10,12,23H2,1-2H3,(H,28,29)/t14-,17+,18-/m1/s1 |
Clé InChI |
WSLAWKXHTZNZNV-FHLIZLRMSA-N |
SMILES isomérique |
C[C@@H]1CCN([C@H](C1)C(=O)O)C(=O)[C@H](CCCN)NS(=O)(=O)C2=CC=CC3=C2N=CC(=C3)C |
SMILES canonique |
CC1CCN(C(C1)C(=O)O)C(=O)C(CCCN)NS(=O)(=O)C2=CC=CC3=C2N=CC(=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(1-Pyrrolidino)methyl]phenylZinc bromide](/img/structure/B14900692.png)

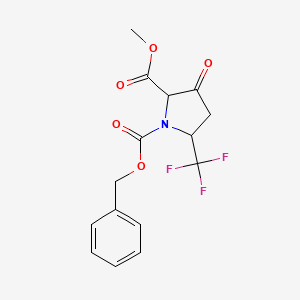
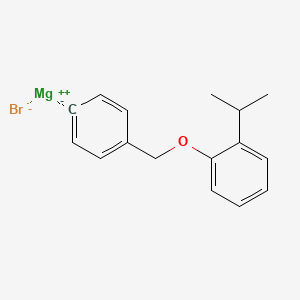

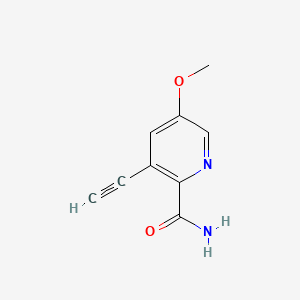

![(2Z)-2-{[2,5-dimethyl-1-(pyridin-2-yl)-1H-pyrrol-3-yl]methylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B14900733.png)
![(S)-3-Amino-5-methyl-2,3-dihydrobenzo[b][1,4]oxazepine-4(5H)-thione](/img/structure/B14900736.png)

